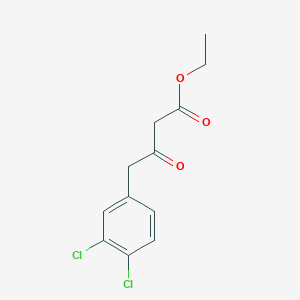

Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12Cl2O3/c1-2-17-12(16)7-9(15)5-8-3-4-10(13)11(14)6-8/h3-4,6H,2,5,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVPXHWRVOGRAJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC(=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate typically involves the esterification of 3,4-dichlorophenylacetic acid with ethyl acetoacetate. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified through recrystallization or distillation.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3,4-dichlorophenylacetic acid.

Reduction: Formation of ethyl 4-(3,4-dichlorophenyl)-3-hydroxybutanoate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate is characterized by its unique structure, which includes a dichlorophenyl group and an oxobutanoate moiety. This structural configuration imparts specific chemical reactivity and potential biological activities that are crucial for its applications.

Scientific Research Applications

1. Medicinal Chemistry:

- Pharmaceutical Development: The compound is investigated as a precursor in the synthesis of various pharmaceutical agents. Its structural features allow it to participate in reactions that yield biologically active molecules.

- Antimicrobial Activity: Preliminary studies suggest that it may exhibit antimicrobial properties, making it a candidate for further research in antibiotic development.

2. Biochemical Studies:

- Enzyme Interaction: Research has shown that compounds with similar structures can interact with enzymes, influencing their activity. This compound could potentially modulate enzyme functions related to metabolic pathways.

3. Industrial Applications:

- Agrochemicals: The compound is utilized in the formulation of agrochemicals due to its potential effectiveness against pests and diseases affecting crops.

- Materials Science: It has been explored for use in the development of mesoporous materials and as a dopant in organic light-emitting diodes (OLEDs), highlighting its versatility in industrial applications.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Enzyme Modulation

In vitro assays demonstrated that the compound could inhibit certain enzymes involved in metabolic processes. This modulation could have implications for drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs of ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate primarily differ in the position and number of halogen substituents on the aromatic ring. Below is a detailed comparison based on synthesis, physicochemical properties, and applications:

Table 2: Spectroscopic Data Comparison

Key Observations :

- The 3,4-dichloro derivative exhibits distinct aromatic proton signals due to asymmetrical substitution, whereas the 2,6-dichloro analog shows broad singlet peaks, indicative of hindered rotation .

- Electron-withdrawing chlorine substituents deshield the β-keto carbonyl carbon, shifting its ¹³C NMR signal upfield compared to non-halogenated analogs .

Biological Activity

Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHClO

- CAS Number : 10847663

This compound features a dichlorophenyl group attached to a ketoester moiety, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in the body.

Target Interactions

- Enzyme Inhibition : It has been shown to inhibit cytochrome P450 enzymes, which are vital for drug metabolism, potentially leading to altered pharmacokinetics of co-administered drugs.

- Cell Signaling Modulation : The compound can influence cell signaling pathways related to oxidative stress and inflammation, suggesting potential therapeutic applications in conditions characterized by these processes .

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study evaluated various derivatives against pathogenic bacteria and fungi, revealing that certain modifications enhance their inhibitory effects .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| 4 | E. coli | 30 |

| 7 | S. aureus | 28 |

| 10 | P. aeruginosa | 25 |

Antioxidant Activity

The antioxidant potential of this compound has been highlighted in several studies. It appears to mitigate oxidative damage by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : Rapid absorption post-administration.

- Metabolism : Primarily metabolized by liver enzymes (cytochrome P450), leading to various metabolites with distinct biological activities .

- Excretion : Metabolites are excreted via renal pathways.

Study on Antiplatelet Activity

A notable study synthesized derivatives of this compound and evaluated their antiplatelet activities. The results indicated that some derivatives significantly inhibited platelet aggregation induced by ADP and arachidonic acid, suggesting potential use in cardiovascular therapeutics .

Evaluation of Antimicrobial Efficacy

In another research effort focused on antimicrobial efficacy, compounds derived from this compound were tested against a panel of microorganisms. The findings demonstrated that specific derivatives exhibited strong inhibitory effects against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthesis protocols for Ethyl 4-(3,4-dichlorophenyl)-3-oxobutanoate?

The compound is synthesized via nucleophilic substitution reactions. For example, ethyl 4-chloro-3-oxobutanoate reacts with 3,4-dichlorobenzenethiol in the presence of triethylamine to form the thioether intermediate, followed by cyclization with hydrazine to yield pyrazolone derivatives. Optimized conditions include anhydrous solvents (e.g., dichloromethane) and stoichiometric control to minimize side products .

Q. How is the structural characterization of this compound performed?

Structural elucidation combines spectroscopic methods:

- NMR : and NMR identify proton environments and carbon frameworks (e.g., ketone at δ ~200 ppm for carbonyl carbons) .

- HPLC : Reverse-phase chromatography (ACN/HO gradients with 0.1% TFA) confirms purity (>95%) and monitors reaction progress .

- Mass Spectrometry : High-resolution MS validates molecular weight (275.13 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of pyrazolone derivatives from this compound?

The synthesis of pyrazolones involves:

- Step 1 : Thiolate nucleophile attacks the γ-chloro position of ethyl 4-chloro-3-oxobutanoate, forming a thioether intermediate.

- Step 2 : Hydrazine induces cyclization via nucleophilic attack on the ketone, followed by dehydration to form the pyrazolone ring. Steric and electronic effects of the 3,4-dichlorophenyl group influence regioselectivity and reaction rates .

Q. How can biocatalytic methods be applied to modify this compound?

Recombinant E. coli co-expressing carbonyl reductase and glucose dehydrogenase can asymmetrically reduce the ketone group to produce chiral alcohols (e.g., ethyl (S)-4-chloro-3-hydroxybutanoate). Key parameters include:

Q. How can researchers address contradictory data in solvent effects on the compound’s reactivity?

Discrepancies in reaction yields (e.g., 22% vs. 64% for dichlorophenyl derivatives) arise from solvent polarity and nucleophilicity. Systematic optimization includes:

- Solvent Screening : Polar aprotic solvents (DMF, DMSO) improve thiolate nucleophilicity.

- Temperature Control : Reactions at 0–5°C suppress side reactions (e.g., ester hydrolysis) .

Q. What advanced analytical methods resolve complex reaction mixtures involving this compound?

- 2D NMR (HSQC, HMBC) : Maps - correlations to distinguish regioisomers.

- X-ray Crystallography : Determines absolute configuration of crystalline intermediates (e.g., pyrazolone derivatives) .

- Chiral HPLC : Separates enantiomers using amylose-based columns (e.g., Chiralpak IA) .

Q. What are the potential applications of this compound in medicinal chemistry?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.